molecular formula C11H12O2 B2662888 Methyl 1-phenylcyclopropane-1-carboxylate CAS No. 6121-42-2

Methyl 1-phenylcyclopropane-1-carboxylate

Cat. No. B2662888
CAS RN: 6121-42-2
M. Wt: 176.215
InChI Key: MVHLBUKYYVVZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-phenylcyclopropane-1-carboxylate” is an organic compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “Methyl 1-phenylcyclopropane-1-carboxylate” can be represented by the SMILES string O=C (OC)C1 (C2=CC=CC=C2)CC1 . The InChI representation is 1S/C11H12O2/c1-13-10 (12)11 (7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1-phenylcyclopropane-1-carboxylate” is a solid compound . It has a molecular weight of 176.21 .

Scientific Research Applications

  • Summary of the Application: Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), has been identified as an agonist of ethylene response in plants . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants.
  • Methods of Application: The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
  • Results or Outcomes: The study found that methyl-ACC triggered enhanced ethylene-related responses in plants similar to the effects of ACC . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . These bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries .

Safety And Hazards

“Methyl 1-phenylcyclopropane-1-carboxylate” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

methyl 1-phenylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHLBUKYYVVZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-phenylcyclopropane-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1-phenylcyclopropanecarboxylic acid (25 g, 0.15 mol) in CH3OH (200 mL) was added TsOH (3 g, 0.1 mol) at room temperature. The mixture was refluxed overnight. The solvent was evaporated under reduced pressure to give crude product, which was dissolved into EtOAc. The EtOAc layer was washed with aq. sat, NaHCO3. The organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to give methyl 1-phenylcyclopropanecarboxylate (26 g, 96%), which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 7.37-7.26 (m, 5H), 3.63 (s, 3H), 1.63-1.60 (m, 2H), 1.22-1.19 (m, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl iodide (2.8 mL, 45.0 mmol) was added to a mixture of 1-phenylcyclo-propanecarboxylic acid (4.9 g, 30.0 mmol) and potassium carbonate (8.3 g, 60.0 mmol) in DMF (50 mL) at room temperature and the reaction mixture was stirred for 1 h. Then the reaction mixture was diluted with diethyl ether. The resulting mixture was washed with water (×2) and brine successively, then dried and concentrated to afford the desired product.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl iodide (2.8 mL, 0.045 mol) was added to a mixture of 1-phenylcyclopropane carboxylic acid (4.9 g, 0.030 mol) and potassium carbonate (8.3 g, 0.060 mol) in N,N-dimethylformamide (40 mL, 0.5 mol) at room temperature and then stirred for 1 hour. The mixture was diluted with ether, washed with water (×2) and brine successively, dried and concentrated to give the desired product.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 1-phenylcyclopropanecarboxylic acid (9.8 g) in methanol (121 ml) was added conc. sulfuric acid (0.1 ml) and the mixture was refluxed under heating for 8 hr. The reaction mixture was neutralized by adding an aqueous potassium carbonate solution and concentrated under reduced pressure. The concentrate was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (8.5 g) as a colorless oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
121 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
7
Citations
G Ronsisvalle, A Marrazzo, O Prezzavento… - Bioorganic & medicinal …, 2000 - Elsevier
A series of 1-phenyl-2-cyclopropylmethylamines structurally related to (+)- and (−)-MPCB were synthesized and their binding affinities for σ 1 , σ 2 , opioid and dopamine (D 2 ) receptors …
Number of citations: 31 www.sciencedirect.com
E Amata, A Rescifina, O Prezzavento… - Journal of Medicinal …, 2018 - ACS Publications
Methoxycarbonyl-1-phenyl-2-cyclopropylmethyl based derivatives cis-(+)-1a [cis-(+)-MR200], cis-(−)-1a [cis-(−)-MR201], and trans-(±)-1a [trans-(±)-MR204], have been identified as new …
Number of citations: 14 pubs.acs.org
I Amalina - 2020 - search.proquest.com
Bub1 is a serine/threonine kinase proposed to play a role in the Spindle Assembly Checkpoint (SAC) and chromosome alignment. However, its role remains controversial. Bub1 kinase …
Number of citations: 2 search.proquest.com
F Xue, J Zeng, T Yan, J Han, Z He - Chinese Journal of Organic …, 2022 - sioc-journal.cn
… Methyl 2-benzoyl-2-methyl-1-phenylcyclopropane-1carboxylate (4aq): Following the general procedure, 1a (0.2 mmol) and 2q (0.22 mmol) were employed to give product 4aq (42 mg, …
Number of citations: 2 sioc-journal.cn
HC de Kraker - 2022 - search.proquest.com
… Our second method involved a Friedel-Craft acylation on methyl-1-phenylcyclopropane-1-carboxylate 81 with chloroacetyl chloride to furnish intermediate …
Number of citations: 0 search.proquest.com
Z Chu, Z Tang, K Zhang, L Wang, W Li, HH Wu… - …, 2019 - ACS Publications
A gold-catalyzed enantioselective cyclopropanation of enamides with α-diazoarylacetate compounds was developed, which provides a facile access to synthetically useful densely …
Number of citations: 14 pubs.acs.org
薛飞雪, 曾建伟, 严泰山, 韩杰, 贺峥杰 - 有机化学, 2022 - sioc-journal.cn
… Methyl 2-benzoyl-2-methyl-1-phenylcyclopropane-1carboxylate (4aq): Following the general procedure, 1a (0.2 mmol) and 2q (0.22 mmol) were employed to give product 4aq (42 mg, …
Number of citations: 0 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.